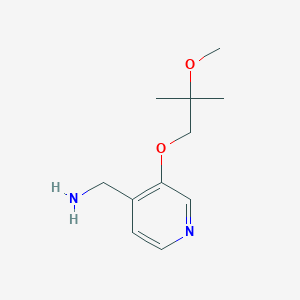
4-Iodo-3-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of an iodine atom at the fourth position and a methyl group at the third position makes this compound a unique and valuable compound in various scientific fields.
Méthodes De Préparation
The synthesis of 4-Iodo-3-methylpyridazine can be achieved through several routes. One common method involves the iodination of 3-methylpyridazine. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom replaces a hydrogen atom on the pyridazine ring .
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Analyse Des Réactions Chimiques
4-Iodo-3-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Iodo-3-methylpyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Iodo-3-methylpyridazine and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific structure of the derivative and its intended application .
Comparaison Avec Des Composés Similaires
4-Iodo-3-methylpyridazine can be compared to other pyridazine derivatives, such as pyridazinone and pyridazine N-oxides. These compounds share a similar core structure but differ in their substituents and functional groups. The presence of the iodine atom in this compound imparts unique reactivity, making it distinct from other pyridazine derivatives .
Similar compounds include:
Propriétés
Formule moléculaire |
C5H5IN2 |
|---|---|
Poids moléculaire |
220.01 g/mol |
Nom IUPAC |
4-iodo-3-methylpyridazine |
InChI |
InChI=1S/C5H5IN2/c1-4-5(6)2-3-7-8-4/h2-3H,1H3 |
Clé InChI |
HSTKLZYKCQQSKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


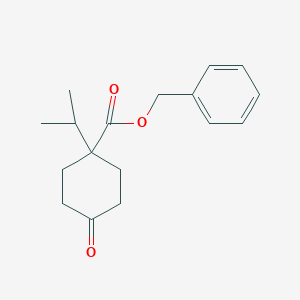
![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B13916154.png)
![O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate](/img/structure/B13916158.png)
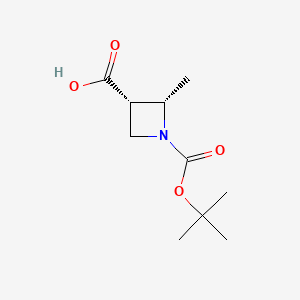

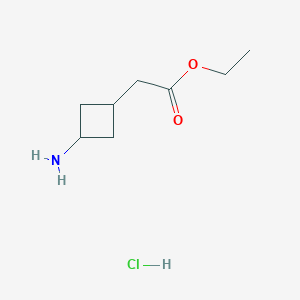
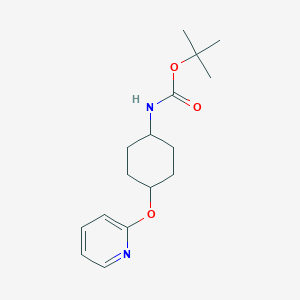
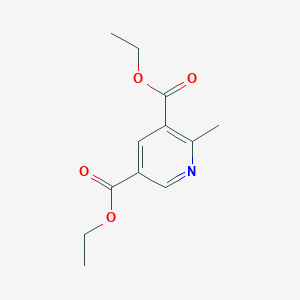
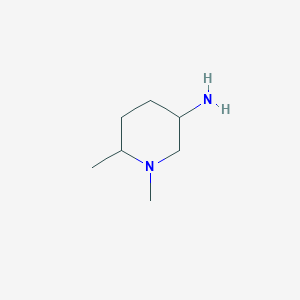
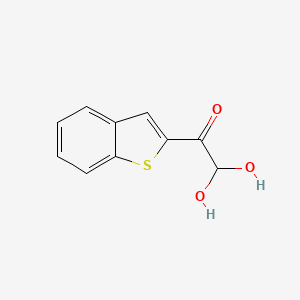
![(S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine](/img/structure/B13916212.png)
